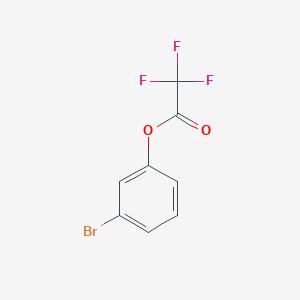

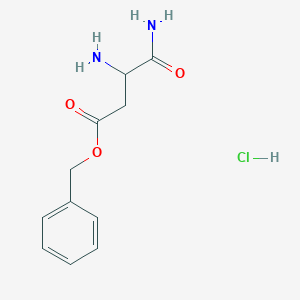

![molecular formula C15H15N3O3S B2859236 5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-48-5](/img/structure/B2859236.png)

5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

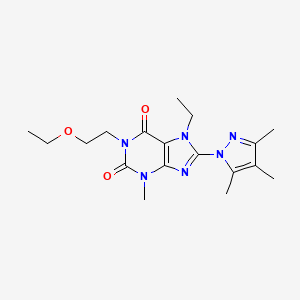

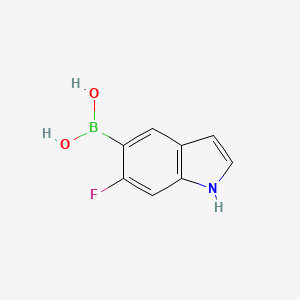

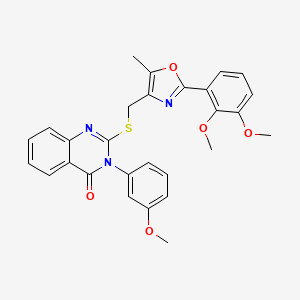

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound you mentioned seems to be a derivative of quinazoline, with additional functional groups attached to it.

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine . The compound you mentioned likely has a similar planar structure due to the presence of the quinazoline core.Chemical Reactions Analysis

Quinazoline can undergo various chemical reactions, including hydration, addition reactions, hydrolysis, and electrophilic and nucleophilic substitution . The specific reactions that “5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol−1 and a density of 1.351 g/cm3 . The physical and chemical properties of “this compound” would depend on the specific functional groups present in the molecule.Scientific Research Applications

Antitumor Activity

A significant area of application for imidazoquinazolinone derivatives is in antitumor research. Various studies have synthesized and tested these compounds for their cytotoxic effects against different cancer cell lines. For example, compounds have shown promising anticancer activities, highlighting their potential as novel therapeutic agents for treating various types of cancer, including leukemia, colon, melanoma, renal, and breast cancer. The mechanisms of action often involve cell cycle arrest, apoptotic response, and modulation of cellular signaling pathways critical for cancer cell survival and proliferation (Georgey, 2014), (Sharma et al., 2013).

Antimicrobial Activity

Imidazoquinazolinone derivatives also exhibit antimicrobial properties, including antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, showing effectiveness by inhibiting growth and affecting microbial cell structures. This suggests their potential as new antimicrobial agents, which could be particularly useful in addressing drug resistance issues (Shi et al., 2013), (Patel et al., 2017).

Antiprotozoal Activity

Some studies have highlighted the antiprotozoal potential of imidazoquinazolinone derivatives. These compounds have shown promising results against protozoal infections, indicating their possible development into therapeutic agents for diseases caused by protozoal pathogens. The research suggests that these compounds can act through various mechanisms, including interference with protozoal DNA and inhibition of essential enzymatic activities necessary for protozoal survival and replication (Patel et al., 2017).

Safety and Hazards

Quinazoline is classified as an irritant . It’s important to handle it with care to avoid skin and eye contact, and to avoid inhaling it . The safety and hazards of “5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” would depend on the specific functional groups present in the molecule.

properties

IUPAC Name |

8,9-dimethoxy-5-prop-2-enylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-4-5-22-15-16-10-7-12(21-3)11(20-2)6-9(10)14-17-13(19)8-18(14)15/h4,6-7H,1,5,8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAOGXSGFDADPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)

![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)

![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)